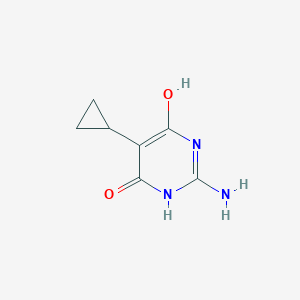

2-Amino-5-cyclopropylpyrimidine-4,6-diol

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-amino-5-cyclopropyl-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9N3O2/c8-7-9-5(11)4(3-1-2-3)6(12)10-7/h3H,1-2H2,(H4,8,9,10,11,12) |

InChI Key |

MEDDWPLPSUAWGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(N=C(NC2=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-4,6-dihydroxypyrimidine Core

A foundational method for the preparation of 2-amino-4,6-dihydroxypyrimidine involves the condensation of guanidine hydrochloride with dimethyl malonate or diethyl malonate in the presence of sodium methoxide in methanol. The process is as follows:

- A freshly prepared sodium methoxide solution in methanol is added to guanidine hydrochloride.

- After stirring, the substituted malonate (e.g., cyclopropyl malonate diester) is added slowly.

- The mixture is heated under reflux for 2-3 hours.

- Solvent is evaporated under reduced pressure.

- The residue is dissolved in water, and the pH is adjusted to about 6 with dilute hydrochloric acid.

- The precipitated product is filtered, washed, and dried to yield the 2-amino-5-substituted pyrimidine-4,6-diol.

This method is robust and adaptable for various 5-substituted derivatives, including cyclopropyl substituents.

Use of Substituted Malonate Diesters

The key to introducing the cyclopropyl group at the 5-position is the use of cyclopropyl-substituted malonic acid diesters as starting materials. These are subjected to the above condensation with guanidine salts under basic conditions to form the substituted pyrimidine ring.

Alternative Synthetic Routes and Improvements

Some patents describe multistep processes involving:

- Nitrosation of malonic acid diesters.

- Reduction and formylation to form formamido-substituted intermediates.

- Cyclization with guanidine hydrochloride to form pyrimidine derivatives.

- Chlorination and fractional hydrolysis to obtain hydroxylated products.

For example, a patented method for preparing 2-amino-4,6-dihydroxypyrimidine derivatives involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| A | Nitrosation of diethyl malonate with sodium nitrite in acetic acid at 5-10°C | Formation of isonitroso diethyl malonate |

| B | Reduction and formylation with formic acid and zinc powder under reflux | Formamido diethyl malonate intermediate |

| C | Condensation with guanidine hydrochloride in methanolic sodium methylate | Cyclized 2-amino-4,6-dihydroxypyrimidine derivative |

This method offers high purity (up to 99%) and yields (~74%) with industrial scalability.

Chlorination and Further Functionalization

For derivatives requiring 4,6-dichloropyrimidine intermediates, 2-amino-4,6-dihydroxypyrimidine can be reacted with phosphorus oxychloride under controlled temperature (40-80°C) and in the presence of acid scavengers such as triethylamine or dimethylaniline. This step is critical for further substitution at the 4 and 6 positions or for biological activity modulation.

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 40-80°C (preferably 55-68°C) | Avoids side reactions and slow reaction rates |

| Phosphorus oxychloride ratio | 3.4-4.2 moles per mole of pyrimidine | Ensures slurry viscosity manageable for processing |

| Acid scavenger ratio | 1.7-2.5 moles per mole pyrimidine | Prevents acid buildup, improves yield |

Yields of 70-85% and purity of 91-95% are typical for this chlorination step.

Research Findings and Optimization

- Modified condensation using sodium ethoxide and guanidine with substituted malonates provides efficient access to 5-substituted derivatives, including cyclopropyl analogs.

- Use of Vilsmeier–Haack–Arnold reagents for chlorination of 4,6-dihydroxypyrimidines has been optimized to improve yields and simplify isolation.

- Biological testing of 5-substituted derivatives shows activity modulation, indicating the importance of precise substitution and purity in synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclopropylpyrimidine-4,6-diol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrimidine derivatives.

Scientific Research Applications

2-Amino-5-cyclopropylpyrimidine-4,6-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in antiviral and anticancer therapies.

Mechanism of Action

The exact mechanism of action of 2-Amino-5-cyclopropylpyrimidine-4,6-diol is not fully understood. it is believed to interact with various molecular targets, including enzymes and nucleic acids. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with the replication of nucleic acids, making it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Amino-5-cyclopropylpyrimidine-4,6-diol with structurally related pyrimidine derivatives:

Substituent Effects

- Cyclopropyl vs.

- Amino Group at Position 2: The 2-amino group enables hydrogen bonding and participation in coupling reactions (e.g., azo dye synthesis), distinguishing it from non-amino analogs like 5-Methylpyrimidine-4,6-diol .

- Propynyl/Allyl vs. Cyclopropyl : Propynyl-substituted analogs (e.g., A6) exhibit higher synthetic yields (96%) compared to cyclopropyl derivatives, likely due to fewer steric challenges during synthesis .

Key Research Findings

- Thermal Stability: High melting points (e.g., 250°C for A6) correlate with strong intermolecular hydrogen bonding in amino-diol pyrimidines .

- Reactivity: The amino group at position 2 facilitates electrophilic substitution, enabling functionalization for drug discovery .

Biological Activity

2-Amino-5-cyclopropylpyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the cyclopropyl group and hydroxyl functionalities, contribute to its diverse biological effects.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. These interactions may modulate critical biochemical pathways related to cell proliferation and survival. The compound's mechanism is not fully elucidated; however, it is believed that the presence of functional groups allows for bioreduction and formation of reactive intermediates that can affect cellular components.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections caused by resistant pathogens.

Anticancer Properties

In cancer research, this compound has demonstrated potential as an anticancer agent . Studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved are under investigation, but preliminary data indicate a promising role in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Cyclopropyl-5-nitropyrimidine-4,6-diol | Nitro group at position 5 | Investigated for DNA inactivation properties |

| 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | Nitroso group at position 5 | Exhibits antioxidative activity |

| 5-Fluoro-2-amino-4,6-dihydroxypyrimidine | Fluorinated at position 5 | Potent inhibition of nitric oxide production |

| 5-Methyl-2-amino-4,6-dihydroxypyrimidine | Methyl group at position 5 | Known for antimicrobial activity |

This table illustrates how variations in structure influence biological activity. The presence of different functional groups can significantly alter the pharmacological profile of these compounds.

Case Studies and Research Findings

- Antimicrobial Effectiveness : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a notable inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity in Cancer Models : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as breast and lung cancers. The mechanism appears linked to the modulation of apoptotic pathways .

- Inflammatory Response Modulation : Research has also explored the anti-inflammatory properties of derivatives related to this compound. It was found to inhibit cyclooxygenase enzymes, suggesting a potential role in managing inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 2-Amino-5-cyclopropylpyrimidine-4,6-diol, and how are they optimized for yield and purity?

Synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cycloaddition reactions. For example, pyrimidine precursors like 4,6-dichloro-2-methylpyrimidin-5-amine ( ) can undergo aminolysis with cyclopropane-bearing reagents. Optimization includes:

- Precursor selection : Chlorinated pyrimidines (e.g., 4,6-dichloro derivatives) improve reactivity for substitution .

- Reaction conditions : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Q. Table 1: Synthetic Methods Comparison

| Method | Precursor | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 4,6-Dichloro-2-methylpyrimidine | 65–75 | ≥97% | |

| Cycloaddition | 5-Methylpyrimidine-4,6-diol | 50–60 | ≥95% |

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

- NMR Spectroscopy : H and C NMR confirm cyclopropane integration (δ 0.8–1.2 ppm for cyclopropane protons) and pyrimidine ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 212.082) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane orientation .

Intermediate/Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during cyclopropane functionalization?

Regioselectivity challenges arise from steric hindrance near the cyclopropane moiety. Strategies include:

Q. What methodologies address solubility limitations in aqueous or biological assays?

Q. How can mechanistic insights into substitution reactions guide the design of novel derivatives?

Q. Table 2: Key Reactivity Parameters

| Parameter | Impact on Reactivity | Reference |

|---|---|---|

| Electron-withdrawing groups (Cl, NO) | Increase electrophilicity at C-4/C-6 | |

| Steric bulk near cyclopropane | Reduces nucleophilic attack efficiency |

Q. What computational modeling approaches predict bioactivity or intermolecular interactions?

Q. How do researchers ensure reproducibility in multi-step syntheses involving sensitive intermediates?

Q. What strategies integrate this compound into studies of enzyme inhibition or cellular signaling?

- Kinase inhibition assays : Measure IC values against EGFR/HER2 using ADP-Glo™ kits ().

- Fluorescent tagging : Conjugation with BODIPY enables cellular uptake tracking via confocal microscopy .

Advanced Theoretical and Methodological Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.